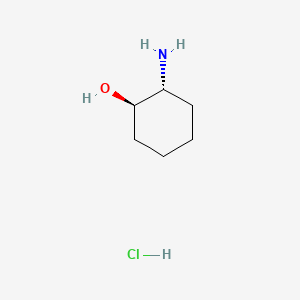

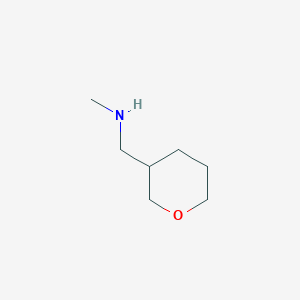

Methyl(oxan-3-ylmethyl)amine

説明

Synthesis Analysis

The synthesis of amine derivatives is a common theme across the papers. For instance, the synthesis of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is described as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates . Another paper details the synthesis of 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo[2.2.2]octan-6-amine and its amides, which exhibit various biological activities . These syntheses involve different strategies, such as the use of enantiopure reagents for chiral resolution and re-cyclization reactions with amines .

Molecular Structure Analysis

The molecular structure of these amine derivatives is crucial for their function and reactivity. The crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . Such detailed structural analysis is essential for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amine derivatives. The fluorogenic reagent developed in one study reacts with primary amines to form stable fluorescent derivatives, which can be analyzed by HPLC and MALDI/MS . The re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines to form 2-pyridone derivatives is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives are influenced by their molecular structure. The stability of the fluorescent derivatives in acidic and basic solutions is noted, as well as their hydrophobic nature, which allows for reversed-phase HPLC analysis . The impact sensitivity and friction sensitivity of the synthesized energetic material precursor were measured, providing insight into its stability and safety . These properties are important for the practical application of these compounds in various fields, including medicinal chemistry and materials science.

科学的研究の応用

Amine-functionalized Metal–Organic Frameworks (MOFs)

- Scientific Field: Material Science .

- Application Summary: Amine-functionalized MOFs have been used for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .

- Methods of Application: There are several methods to prepare amine-functionalized MOFs, including in situ synthesis, post-modification, and physical impregnation . These methods can result in MOFs with extremely high CO2 sorption capacity at low pressures .

- Results or Outcomes: Amine-functionalized MOFs have shown excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance . They also demonstrate potential applications in catalysis .

Identification of Aqueous Amine Degradation Products

- Scientific Field: Environmental Science .

- Application Summary: Gas chromatography has been used for the identification of degradation products of amines .

- Methods of Application: This involves the critical elucidation of gas chromatographic analysis and development of methods to determine the amine degradation products .

- Results or Outcomes: The results obtained from the quantitative and qualitative analyses using gas chromatography are used for practicability and environmental assessment of amine-based technology .

Carbon Capture and Utilization

- Scientific Field: Environmental Science .

- Application Summary: Amine and polyamine-based materials are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .

- Methods of Application: The parameters required of an adsorbent are defined, adsorption testing methods are described, and a range of amine-based adsorbents are introduced .

- Results or Outcomes: The results obtained from the quantitative and qualitative analyses are used for practicability and environmental assessment of amine-based technology .

Synthesis of β-Amino Acids

- Scientific Field: Organic Chemistry .

- Application Summary: The process of 1,4-addition is used for the synthesis of β-amino acids and derivatives .

- Methods of Application: This can be carried out under asymmetric conditions by means of chiral induction that the nucleophile or the Michael acceptor could exert .

- Results or Outcomes: The synthesis of β-amino acids and derivatives is achieved .

Development of Composite Amine Functionalized Polyester Microspheres

- Scientific Field: Environmental Science .

- Application Summary: A novel composite amine solid adsorbent was prepared by simultaneously using tetraethylenepentamine (TEPA) and 2-[2-(dimethylamino)ethoxy] ethanol (DMAEE) for amine functionalization on the polyester microsphere carrier .

- Methods of Application: The introduction of methyl methacrylate (MMA) with high glass transition temperature into the polyester carrier makes the carrier microspheres have high hardness . The carrier also contains active epoxy groups and hydrophobic glycidyl methacrylate (GMA), which can undergo ring-opening reaction with composite amines to achieve high-load and low-energy chemical grafting of amines on the carrier .

- Results or Outcomes: The composite aminated polyester microspheres were used as an efficient adsorbent for CO2 in simulated flue gas . The results show that the synergistic effect of TEPA-DMAEE composite amine system in the adsorbent is beneficial to the improvement of CO2 capture capacity .

Amine-based Materials for Carbon Capture and Utilisation

- Scientific Field: Environmental Science .

- Application Summary: Technologies are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .

- Methods of Application: The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents and how they can be specialised to overcome specific issues .

- Results or Outcomes: Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

Safety And Hazards

将来の方向性

Recent research has focused on the development of alternative methods for achieving direct amidation between carboxylic acids and amines . This process, which formally only requires the removal of a molecule of water, is seen as a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

特性

IUPAC Name |

N-methyl-1-(oxan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDNBVAIWWHHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507339 | |

| Record name | N-Methyl-1-(oxan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(oxan-3-ylmethyl)amine | |

CAS RN |

7179-97-7 | |

| Record name | N-Methyl-1-(oxan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(oxan-3-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。